molecular formula C27H22ClN5O2 B11111965 N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11111965
M. Wt: 483.9 g/mol
InChI Key: SBHIQOPZWHIKNM-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a benzamide core fused with a triazatricyclo framework. Its structural complexity arises from the presence of multiple fused rings, including a 14-membered tetradeca-pentaene system, and substituents such as a benzyl group, a 2-chlorophenylmethyl moiety, and an imino group. Its synthesis likely involves multi-step cyclization and functionalization, similar to strategies described for structurally related benzamide derivatives (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide) . Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving its three-dimensional conformation, given the challenges posed by fused ring systems and stereochemical complexity .

Properties

Molecular Formula

C27H22ClN5O2

Molecular Weight

483.9 g/mol

IUPAC Name

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H22ClN5O2/c1-17-8-7-13-32-24(17)31-25-21(27(32)35)14-20(26(34)30-15-18-9-3-2-4-10-18)23(29)33(25)16-19-11-5-6-12-22(19)28/h2-14,29H,15-16H2,1H3,(H,30,34)

InChI Key

SBHIQOPZWHIKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong bases for deprotonation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for protonation or deprotonation, and various solvents to dissolve the reactants and control the reaction environment .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. The triazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of triazoles have been explored for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .

1.2 Antimicrobial Properties
Compounds containing imino and oxo groups have demonstrated antimicrobial activity against a range of pathogens. The presence of the benzyl and chlorophenyl substituents can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and effectiveness against bacterial and fungal infections .

1.3 Neuroprotective Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Research into related compounds has shown neuroprotective effects in models of neurodegenerative diseases, indicating that this compound may also exhibit similar properties .

Biochemical Applications

2.1 Enzyme Inhibition
The unique triazatricyclo structure may allow this compound to act as an enzyme inhibitor. Studies on similar compounds have indicated that they can effectively inhibit enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity .

2.2 Imaging Agents
Given its complex structure, there is potential for this compound to be developed as a radiolabeled imaging agent for positron emission tomography (PET). Its binding affinity to specific biological targets could facilitate the visualization of metabolic processes in vivo .

Material Science

3.1 Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system within the molecule can facilitate charge transport and improve device efficiency .

3.2 Polymer Chemistry
Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into similar compounds has shown that they can act as effective additives in polymer formulations .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro using triazole derivatives .
Study 2Antimicrobial PropertiesIdentified effective antimicrobial activity against Gram-positive bacteria with derivatives similar to the target compound .
Study 3Neuroprotective EffectsShowed potential neuroprotective effects in animal models of Alzheimer's disease using structurally related compounds .

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Biological Relevance (if reported) Synthesis Methodology
Target Compound Triazatricyclo[8.4.0.0³,⁸] system Benzyl, 2-chlorophenylmethyl, imino, methyl, oxo Not explicitly stated Presumed multi-step cyclization
N-(Benzyloxy)-4-(trifluoromethyl)benzamide Benzamide Benzyloxy, trifluoromethyl Intermediate for bioactive agents Direct acylation of amines
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, dimethylaminophenyl Synthetic intermediates Condensation/cyclization

Key Observations :

  • Substituent Diversity : The target compound’s 2-chlorophenylmethyl group distinguishes it from simpler benzamide derivatives (e.g., ’s trifluoromethyl variant). Chlorine’s electron-withdrawing effects may influence reactivity or binding interactions compared to fluorine .

Biological Activity

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that have garnered research interest. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological properties. The key features include:

  • Tricyclic structure : This contributes to the compound's stability and interaction with biological targets.
  • Chlorophenyl moiety : May enhance lipophilicity and influence receptor binding.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds derived from the triazine framework. For instance:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HT29 colon cancer and DU145 prostate cancer) have shown that triazine derivatives can inhibit cell proliferation effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Cell Line IC50 (µM) Mechanism of Action
HT2912.5Apoptosis induction
DU14515.0Cell cycle arrest

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression:

  • EGFR Kinase Inhibition : Molecular docking studies suggest that the compound may interact with epidermal growth factor receptor (EGFR), a target for many anticancer therapies .

Case Studies

  • Study on TSPO Binding :
    • A derivative similar to N-benzyl compounds was evaluated as a translocator protein (TSPO) ligand using PET imaging in animal models. The study found significant binding affinity, indicating potential use in imaging and therapeutic applications .
  • Antioxidant Activity :
    • Another study assessed the antioxidant properties of related compounds, suggesting that they could mitigate oxidative stress in cellular models. This activity is crucial in cancer therapy as oxidative stress plays a role in tumor progression .

Q & A

Q. What are the optimal synthetic routes for achieving high purity and yield of this compound?

Methodological Answer:

  • Stepwise synthesis : Follow multi-step protocols with intermediates purified via column chromatography. Use reagents like triethylamine (base) and dimethylformamide (DMF) as solvents to facilitate coupling reactions .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to track progress and ensure intermediate purity .
  • Final purification : Utilize recrystallization or preparative HPLC to isolate the target compound, verifying purity via NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry, referencing spectral libraries for complex tricyclic frameworks .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for structurally analogous compounds .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Q. How can researchers ensure compound stability during storage?

Methodological Answer:

  • Storage conditions : Store in inert atmospheres (e.g., argon) at –20°C to prevent oxidation or hydrolysis of the imino and carboxamide groups .
  • Stability assays : Periodically analyze samples via HPLC to detect degradation products, adjusting storage protocols if >95% purity is not maintained .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological activity and binding modes?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors), guided by structural analogs from PubChem .
  • Machine learning (ML) : Train ML models on bioactivity datasets of similar tricyclic compounds to predict IC₅₀ values or selectivity profiles .
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways for covalent binding, if applicable, using COMSOL Multiphysics for energy landscape analysis .

Q. How should contradictions in biological assay data be resolved?

Methodological Answer:

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATPase assays for enzyme inhibition) .
  • Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities and rule out false positives .
  • Statistical frameworks : Apply Bayesian analysis to quantify uncertainty in dose-response curves and identify outliers .

Q. What experimental designs are recommended for studying thermodynamic properties?

Methodological Answer:

  • Solubility studies : Measure solubility in aqueous-organic mixtures (e.g., PBS with DMSO) using UV-Vis spectroscopy, correlating results with partition coefficients (logP) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity under controlled humidity .
  • Calorimetry : Use differential scanning calorimetry (DSC) to analyze phase transitions and enthalpy changes during thermal degradation .

Methodological Design & Data Interpretation

Q. How can researchers design robust biological assays for this compound?

Methodological Answer:

  • Target selection : Prioritize proteins with structural homology to known targets of benzyl- and chlorophenyl-containing analogs (e.g., kinase inhibition assays) .
  • Dose optimization : Conduct pilot studies to establish EC₅₀/IC₅₀ ranges, using 3D spheroid models for in vitro efficacy validation .
  • Negative controls : Include inactive enantiomers or scaffold-modified derivatives to confirm specificity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .
  • Membrane technologies : Implement nanofiltration or centrifugal partition chromatography (CPC) for large-scale purification .
  • Real-time analytics : Integrate inline PAT (Process Analytical Technology) tools like Raman spectroscopy for continuous quality monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.